molecular formula C15H28N2O2 B2712879 tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1554158-37-0

tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B2712879
CAS No.: 1554158-37-0
M. Wt: 268.401
InChI Key: ZSHKWSYZEMGOLD-UHFFFAOYSA-N
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Description

tert-butyl 7-methyl-3,9-diazaspiro[55]undecane-3-carboxylate is a chemical compound with the molecular formula C14H26N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves the use of palladium on carbon (Pd/C) as a catalyst. One common method involves the hydrogenation of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in tetrahydrofuran (THF) solution under an argon atmosphere. The reaction is carried out at 40°C for 40 hours under 45 psi of hydrogen pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Neuropharmacology

Compounds based on the diazaspiro framework, including tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate, have been studied for their activity as ligands for gamma-aminobutyric acid (GABA) receptors. These compounds exhibit significant inhibitory effects on enzymes such as acetyl-CoA carboxylase, which plays a crucial role in lipid metabolism and is implicated in obesity treatment strategies .

Treatment of Obesity

Research has indicated that diazaspiro compounds can inhibit pathways involved in fatty acid synthesis. Specifically, the inhibition of acetyl-CoA carboxylase has been linked to reduced triglyceride content in sebocytes, suggesting potential applications in obesity management and metabolic disorders . The pharmacological efficacy of these compounds is often evaluated through IC50 values and other metrics that gauge their inhibitory potency against specific enzymes.

Pain Management and Immune Response

Studies have shown that diazaspiro compounds may also be effective in treating pain and modulating immune responses. Their mechanism of action may involve antagonism against neuropeptide Y, which is known to play a role in pain perception and inflammatory responses . This positions this compound as a candidate for further exploration in pain management therapies.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that allow for structural modifications at various positions on the diazaspiro core. These modifications can significantly influence the compound's biological activity and pharmacokinetic properties .

Modification PositionEffect on ActivityReference
Position 1Enhanced GABA receptor affinity
Position 9Increased lipophilicity
General StructureVariability in enzyme inhibition

Case Study 1: Inhibition of Acetyl-CoA Carboxylase

In a study conducted by Pfizer Inc., several diazaspiro compounds were tested for their ability to inhibit human acetyl-CoA carboxylase (hACC). Compound 1k , structurally similar to this compound, showed promising IC50 values of 14 nM for hACC1 and 3 nM for hACC2, indicating strong potential for therapeutic applications in metabolic diseases .

Case Study 2: Neuropharmacological Effects

A review highlighted the neuropharmacological properties of diazaspiro compounds, noting their potential use in treating psychotic disorders through modulation of neurotransmitter systems. The unique structural features of these compounds facilitate their interaction with various receptor types, providing a basis for further drug development efforts aimed at central nervous system disorders .

Mechanism of Action

The mechanism of action of tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The spiro structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Uniqueness

tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to the presence of the methyl group at the 11th position, which can influence its chemical reactivity and interactions. This structural variation can lead to differences in its physical and chemical properties compared to similar compounds, making it a valuable compound for specific applications .

Biological Activity

tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 173405-78-2) is a compound belonging to the class of diazaspiro compounds, which have garnered attention for their potential therapeutic applications, particularly in oncology and neuropharmacology. This article focuses on the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity by influencing receptor interactions and metabolic stability.

Inhibition of Geranylgeranyltransferase I (GGTase I)

Recent studies have highlighted that this compound acts as an inhibitor of GGTase I. This enzyme plays a crucial role in post-translational modifications that affect cell signaling pathways involved in cancer proliferation. By inhibiting GGTase I, the compound disrupts the activation of downstream effectors such as YAP1 and TAZ, which are implicated in cell survival and proliferation pathways associated with various cancers .

GABA Receptor Modulation

The compound has also been studied for its effects on gamma-aminobutyric acid type A receptors (GABAARs). Research indicates that derivatives of diazaspiro compounds can act as antagonists at GABAARs, potentially influencing neuronal excitability and offering therapeutic benefits in conditions such as anxiety and epilepsy . The modulation of these receptors may also have implications for immune responses, as GABAAR signaling has been shown to impact T cell activity and inflammation .

Anticancer Activity

The inhibition of GGTase I by this compound suggests a promising role in cancer therapy. Preclinical studies demonstrate that this compound can effectively reduce cell proliferation in various cancer cell lines by disrupting critical signaling pathways associated with tumor growth .

Neuropharmacological Effects

In addition to its anticancer properties, the compound's interaction with GABAARs may provide neuroprotective effects. The modulation of these receptors can lead to reduced neuronal excitability and potential therapeutic applications in neurodegenerative diseases or conditions characterized by excessive neuronal firing .

Case Studies and Research Findings

  • Cell Proliferation Studies : A study evaluating the effects of GGTase I inhibition demonstrated that treatment with this compound resulted in a significant decrease in the proliferation rates of human cancer cell lines compared to untreated controls .
  • GABAAR Antagonism : Research investigating the binding affinities of related diazaspiro compounds at GABAARs showed that certain derivatives exhibit potent antagonistic effects, leading to decreased T cell proliferation and altered immune responses in vitro .

Data Table: Biological Activity Summary

Activity Mechanism Effect Reference
Inhibition of GGTase IDisruption of YAP1/TAZ signalingReduced cancer cell proliferation
Modulation of GABAARsAntagonism at receptor sitesAltered neuronal excitability
Anticancer propertiesTargeting hyperproliferative disordersPotential therapeutic agent

Properties

IUPAC Name

tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-12-11-16-8-5-15(12)6-9-17(10-7-15)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHKWSYZEMGOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC12CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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